(Dichloromethyl)cyclohexane chemical properties and structure
(Dichloromethyl)cyclohexane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (Dichloromethyl)cyclohexane. The information is compiled for professionals in research and development who may utilize this compound as a building block in organic synthesis or in the development of new chemical entities. All quantitative data is presented in standardized tables for clarity and ease of comparison.
Chemical Identity and Structure
(Dichloromethyl)cyclohexane, identified by the CAS Number 24099-71-6, is a halogenated cycloalkane.[1] The structure consists of a cyclohexane ring bonded to a dichloromethyl group. The molecule's chemical identifiers and structural representations are crucial for unambiguous identification in research and regulatory contexts.
The structure is defined by a six-carbon aliphatic ring and a single carbon substituent bearing two chlorine atoms. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | dichloromethylcyclohexane |
| CAS Number | 24099-71-6 |
| Molecular Formula | C₇H₁₂Cl₂ |
| SMILES | C1CCC(CC1)C(Cl)Cl |
| InChI | InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
| InChIKey | WUIZXVIJYDEKPU-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 167.07 g/mol | PubChem[1] |
| Monoisotopic Mass | 166.0316058 Da | PubChem[1] |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| XLogP3-AA (LogP) | 3.9 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 0 | PubChem[1] |
Synthesis and Reactivity
While a specific, peer-reviewed experimental protocol for the synthesis of (Dichloromethyl)cyclohexane is not detailed in the available literature, a plausible and standard method is the free-radical chlorination of methylcyclohexane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light. The dichlorination of the methyl group would require controlled conditions, potentially utilizing an excess of the chlorinating agent.
Representative Experimental Protocol: Free-Radical Chlorination
This protocol describes a general methodology for the synthesis of (Dichloromethyl)cyclohexane from methylcyclohexane. Note: This is a representative procedure and has not been sourced from a specific publication. Optimization would be required to favor the desired dichlorinated product over other chlorinated isomers.
Objective: To synthesize (Dichloromethyl)cyclohexane via free-radical chlorination of methylcyclohexane.
Materials:
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Methylcyclohexane
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Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)
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An inert solvent (e.g., carbon tetrachloride - Caution: high toxicity )
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A radical initiator (e.g., AIBN or UV lamp)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate
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Distillation apparatus
Methodology:
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Reaction Setup: A solution of methylcyclohexane in an inert solvent is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a thermometer. The apparatus should be protected from ambient light if not using a UV initiator.
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Initiation: The reaction is initiated either by irradiating the mixture with a UV lamp or by adding a chemical initiator like AIBN and heating the mixture to reflux.
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Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, or N-chlorosuccinimide is added portion-wise. The reaction is exothermic and may require cooling to maintain a steady temperature.
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Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a 5% sodium bicarbonate solution to remove HCl and unreacted chlorine.
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Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed via rotary evaporation. The resulting crude product, a mixture of chlorinated cyclohexanes, is purified by fractional distillation under reduced pressure to isolate (Dichloromethyl)cyclohexane.
Caption: Synthesis workflow for (Dichloromethyl)cyclohexane.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of (Dichloromethyl)cyclohexane. While raw data is not provided, the availability of specific spectral information has been noted in chemical databases.
Table 3: Available Spectroscopic Data
| Technique | Availability | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available from SpectraBase | PubChem[1] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available from SpectraBase | PubChem[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | No specific data cited in search results. | - |
A typical ¹H-NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons and a distinct singlet or triplet (depending on the specific conformation and neighboring protons) for the proton on the dichloromethyl group. The ¹³C-NMR would show distinct signals for the carbons of the cyclohexane ring and a downfield signal for the dichloromethyl carbon due to the electron-withdrawing effect of the chlorine atoms.
